N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a methylsulfonylcyclohexyl group
Properties
IUPAC Name |
N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-18(2)14-15-9-8-11(17-14)10-16-12-6-4-5-7-13(12)21(3,19)20/h8-9,12-13,16H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYKAFMNOKSSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC2CCCCC2S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine typically involves multiple steps
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a cyclocondensation reaction involving acetylacetone and thiourea in the presence of hydrochloric acid.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via N-methylation using methyl iodide in a basic medium such as cesium carbonate in dimethylformamide.
Attachment of Methylsulfonylcyclohexyl Group: The methylsulfonylcyclohexyl group can be attached through a nucleophilic substitution reaction involving a suitable sulfonyl chloride derivative and cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of phase transfer catalysts and environmentally friendly reagents to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized using hydrogen peroxide in the presence of sodium tungstate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and phase transfer catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, sulfonyl chlorides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have diverse biological activities.
Dimethylamine Derivatives: Compounds like N,N-dimethylamine have similar functional groups and are used in various chemical syntheses.
Uniqueness
N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
